2-Amino-3-methylsuccinic acid is an organic compound classified as a carboxylic acid and is identified by the Chemical Abstracts Service number 6667-60-3. Its molecular formula is , and it has a molecular weight of approximately 147.13 g/mol. This compound features a chiral center, making it significant in studies involving stereochemistry and biological interactions. It is primarily utilized in various scientific applications, particularly in organic synthesis and biochemical research .
The synthesis of 2-amino-3-methylsuccinic acid can be achieved through several methods:
The asymmetric synthesis involves multiple steps that typically require careful control of reaction conditions to maintain stereochemical integrity. The microbial fermentation method leverages the natural metabolic capabilities of microorganisms, which can be optimized for higher yields through genetic engineering and process optimization.
The molecular structure of 2-amino-3-methylsuccinic acid includes:
2-Amino-3-methylsuccinic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-3-methylsuccinic acid involves its interaction with specific enzymes and receptors within biological systems. It acts as both a substrate and an inhibitor for various enzymes, impacting metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Studies indicate that this compound may influence the activity of enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions and metabolic processes .
Purity levels for commercially available samples are generally around 95%, indicating high quality suitable for research applications .
2-Amino-3-methylsuccinic acid has several scientific uses:
2-Amino-3-methylsuccinic acid (also known as 2-amino-3-methylbutanedioic acid) is a branched-chain dicarboxylic acid derivative of aspartic acid [2] [7]. In microbial systems, its biosynthesis primarily occurs via enzyme-catalyzed reduction and transamination reactions. A key pathway involves enoate reductases (ERs), which catalyze the bioreduction of unsaturated dicarboxylic acid precursors. For instance, YqjM from Bacillus subtilis and homologs from Klebsiella pneumoniae reduce citraconate (2-methylmaleate) to generate 2-methylsuccinic acid, which serves as the immediate precursor for amination [3]. This reaction requires NAD(P)H as a cofactor and proceeds via stereoselective hydride transfer to the β-carbon of the α,β-unsaturated acid.
Further conversion to 2-amino-3-methylsuccinic acid involves transaminases that introduce the amino group. Pyridoxal-5′-phosphate (PLP)-dependent transaminases, such as those from the Nectria haematococca system, transfer amino groups from donor substrates (e.g., D-alanine or glutamic acid) to the keto analog of 2-methylsuccinic acid [6]. The catalytic efficiency of this step is governed by the enzyme’s ability to accommodate branched-chain substrates, with kinetics influenced by active site flexibility.
Thioesterases play a crucial role in liberating the free acid from activated CoA intermediates. Engineered thioesterase YciA from Haemophilus influenzae (e.g., the F35L and F35N variants) significantly enhances the hydrolysis of methylsuccinyl-CoA, increasing 2-methylsuccinic acid yields by 4.4-fold in Methylorubrum extorquens [9]. This demonstrates how directed evolution of substrate-binding residues (e.g., position F35) optimizes catalytic efficiency for branched-chain dicarboxylates.
Table 1: Key Enzymes in 2-Amino-3-methylsuccinic Acid Biosynthesis
Enzyme | Source Organism | Function | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Enoate reductase | Klebsiella pneumoniae | Citraconate → 2-Methylsuccinic acid | 2.8 × 104 M-1s-1 |
Transaminase | Nectria haematococca | 2-Oxo-3-methylsuccinate → 2-Amino-3-methylsuccinate | Vmax = 4.2 U/mg (R-amine substrates) |
Thioesterase YciA | Haemophilus influenzae | Methylsuccinyl-CoA → 2-Methylsuccinic acid | 247 mg/L titer (engineered strain) |
2-Amino-3-methylsuccinic acid interfaces with central carbon metabolism through anaplerotic replenishment of tricarboxylic acid (TCA) cycle intermediates. While not a canonical TCA cycle component, its deaminated analog, 2-methylsuccinic acid, accumulates in variants like the ethylmalonyl-CoA pathway (EMCP) in methylotrophic bacteria (e.g., Methylorubrum extorquens) [3] [9]. Here, it arises from crotonyl-CoA via ethylmalonyl-CoA intermediates, serving as a carbon reservoir under methylotrophic conditions.
In eukaryotic systems like engineered Yarrowia lipolytica, reductive TCA cycle variants enable high-level succinic acid production (111.9 g/L) [10]. While 2-methylsuccinic acid is not a direct product, its structural similarity allows it to participate in analogous redox-balancing reactions. For instance, under microaerobic conditions, the reductive branch consumes NADH to convert oxaloacetate to succinate via fumarate. Branched-chain derivatives like 2-methylsuccinic acid may similarly act as electron sinks, mitigating redox imbalances during organic acid overproduction [4] [10].
Clinically, elevated 2-methylsuccinic acid in human fluids signals disruptions in fatty acid β-oxidation and branched-chain amino acid catabolism. It accumulates in metabolic disorders like ethylmalonic encephalopathy due to inhibited flux through acyl-CoA dehydrogenases, linking its homeostasis to core mitochondrial metabolism [8].
The amination of 2-oxo-3-methylsuccinic acid to yield 2-amino-3-methylsuccinic acid is mediated by transaminases (TAms) with strict substrate selectivity. PLP-dependent TAms exhibit enantioselectivity dictated by active site architecture:
Kinetic analyses reveal that transaminase specificity hinges on O-pocket loop length and β-turn flexibility at the active site entrance. Short O-pocket loops (e.g., in Curtobacterium pusillum TA) facilitate binding of bulky dicarboxylates like 2-oxo-3-methylsuccinate . Additionally, mutations in hydrophobic residues (e.g., Phe35→Leu in thioesterases) enhance catalytic efficiency toward methyl-branched substrates by enlarging the substrate-binding cleft [9].
Table 2: Transaminase Specificity Toward Branched-Chain Substrates
Transaminase | Source | Key Active Site Residues | Substrate Preference | Relative Activity (%) |
---|---|---|---|---|
(R)-Selective TAm | Nectria haematococca | Arg109, Tyr32, Phe64 | (R)-1-phenylethylamine, D-alanine | 100 (reference) |
Non-canonical DAAT | Blastococcus saxobsidens | Arg34, Arg96 (flexible) | D-amino acids, (R)-1-aminotetralin | 62–100 |
Engineered thioesterase YciA | Haemophilus influenzae | Phe35 (mutated to Leu/Asn) | Methylsuccinyl-CoA | 440% increase |
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